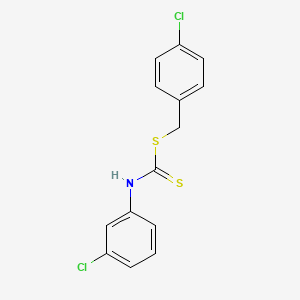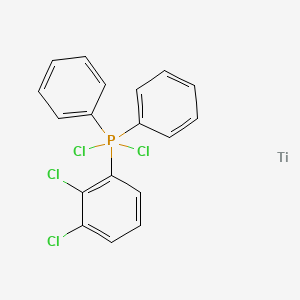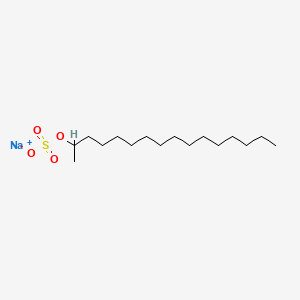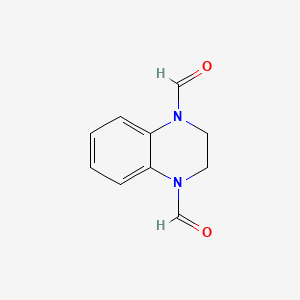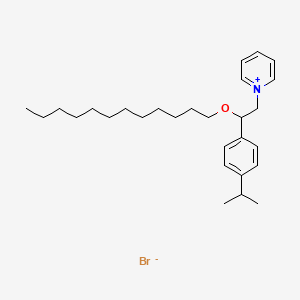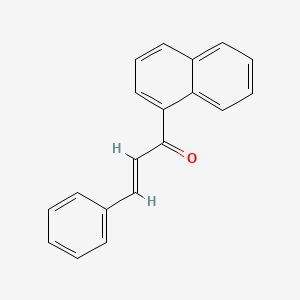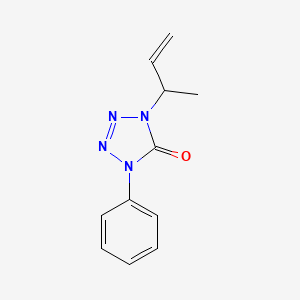
5H-Tetrazol-5-one, 1,4-dihydro-1-(1-methyl-2-propenyl)-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Tetrazol-5-one, 1,4-dihydro-1-(1-methyl-2-propenyl)-4-phenyl- is a heterocyclic compound that belongs to the class of tetrazolinones This compound is characterized by a five-membered ring containing four nitrogen atoms and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Tetrazol-5-one, 1,4-dihydro-1-(1-methyl-2-propenyl)-4-phenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with an isocyanate or carbodiimide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at temperatures ranging from 0°C to room temperature. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency. Additionally, the use of catalysts and automated control systems can further enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5H-Tetrazol-5-one, 1,4-dihydro-1-(1-methyl-2-propenyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents, alkylating agents; reactions are conducted under mild to moderate conditions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and other reduced forms.
Substitution: Formation of substituted tetrazolinones with various functional groups.
Wissenschaftliche Forschungsanwendungen
5H-Tetrazol-5-one, 1,4-dihydro-1-(1-methyl-2-propenyl)-4-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
Wirkmechanismus
The mechanism of action of 5H-Tetrazol-5-one, 1,4-dihydro-1-(1-methyl-2-propenyl)-4-phenyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed bioactivity. The compound can also interact with cellular pathways, modulating processes such as inflammation and cell proliferation. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-5H-tetrazol-5-one: A simpler analog with similar structural features but lacking the 1-methyl-2-propenyl group.
1-(2-Propynyloxy)-4-phenyl-5H-tetrazol-5-one: Another analog with a different substituent at the 1-position.
Uniqueness
5H-Tetrazol-5-one, 1,4-dihydro-1-(1-methyl-2-propenyl)-4-phenyl- is unique due to the presence of the 1-methyl-2-propenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and bioactivity compared to its simpler analogs .
Eigenschaften
CAS-Nummer |
13449-07-5 |
|---|---|
Molekularformel |
C11H12N4O |
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
1-but-3-en-2-yl-4-phenyltetrazol-5-one |
InChI |
InChI=1S/C11H12N4O/c1-3-9(2)14-11(16)15(13-12-14)10-7-5-4-6-8-10/h3-9H,1H2,2H3 |
InChI-Schlüssel |
NDMJEJHNEFCMFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C)N1C(=O)N(N=N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


